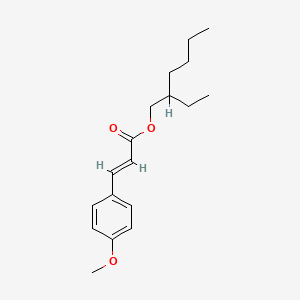

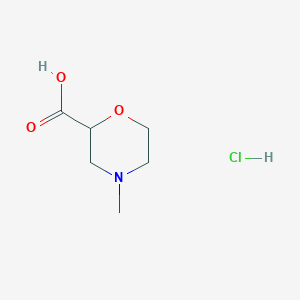

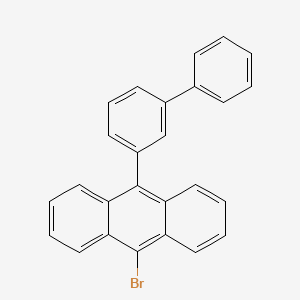

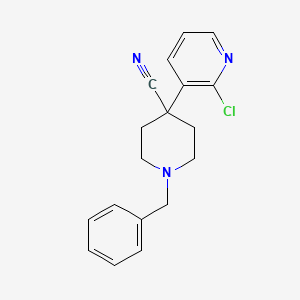

![molecular formula C20H19N3O3 B3030005 (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione CAS No. 852955-00-1](/img/structure/B3030005.png)

(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione

Vue d'ensemble

Description

(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, also known as MPD, is a synthetic compound that has been used in a variety of scientific research applications. MPD is a derivative of piperazine and contains both an indole and phenyl ring. It is a white, crystalline solid that is soluble in methanol and ethanol. It has a molecular weight of 312.37 g/mol and a melting point of 181-183°C.

Applications De Recherche Scientifique

Antiviral Activities

Diketopiperazine derivatives, including compounds structurally related to (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, have shown potential antiviral activities. For instance, one study found that certain diketopiperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. displayed modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013).

Structural Analysis

Research has been conducted on the structural characteristics of compounds similar to this compound. For example, the structure of a closely related compound was analyzed using spectroscopic techniques, revealing hydrogen-bonded tapes typical for diketopiperazines (Görbitz & Hartviksen, 2008).

Antimicrobial Properties

Certain derivatives of piperazine-2,5-diones, which are chemically related to this compound, have shown antimicrobial properties. A study involving endophytic fungus Purpureocillium lilacinum isolated from mangroves discovered compounds from the diketopiperazines group demonstrating narrow-spectrum antibacterial activity against Gram-positive bacteria (Bara et al., 2020).

Potential in Anticonvulsant and Antimicrobial Therapy

Research on derivatives of piperazine, including those structurally similar to this compound, has explored their potential in anticonvulsant and antimicrobial therapy. One study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives for evaluation of anticonvulsant activity, indicating the therapeutic potential of related compounds (Aytemir et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Innovative research has been conducted on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, similar to the compound . This study could be indicative of the potential applications in photophysics and photochemistry for related compounds (Gan et al., 2003).

Mécanisme D'action

Cyclo(D-Trp-Tyr), also known as (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, is a cyclic dipeptide that has been the subject of various studies due to its potential biological and pharmacological activities . This article will delve into the mechanism of action of Cyclo(D-Trp-Tyr), discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Cyclic dipeptides, including cyclo(d-trp-tyr), are known to interact with various proteins and form complexes with different molecules . They have higher structural rigidity and enzymatic stability compared to linear peptides, and they feature multiple hydrogen bonding sites, which can potentially have a role both in self-assembly and in forming complexes with different molecules .

Mode of Action

It is known that cyclic dipeptides can interact with various proteins and form complexes with different molecules . These interactions can potentially lead to changes in the function or activity of these targets, thereby exerting their biological effects.

Biochemical Pathways

Cyclo(D-Trp-Tyr) is part of the family of cyclic dipeptides, which are known to have a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant effects

Result of Action

Given the known biological and pharmacological activities of cyclic dipeptides, it can be inferred that cyclo(d-trp-tyr) may have potential effects at the molecular and cellular levels .

Action Environment

It is known that cyclic dipeptides, including cyclo(d-trp-tyr), have higher structural rigidity and enzymatic stability compared to linear peptides . This suggests that they may be relatively stable under various environmental conditions.

Analyse Biochimique

Biochemical Properties

Cyclo(D-Trp-Tyr) is a product of complex metabolic pathways . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that cyclic dipeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cyclo(D-Trp-Tyr) is complex and involves interactions at the molecular level. These interactions may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that cyclic dipeptides can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cyclo(D-Trp-Tyr) vary with different dosages in animal models

Metabolic Pathways

Cyclo(D-Trp-Tyr) is involved in complex metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that cyclic dipeptides can interact with various transporters or binding proteins .

Subcellular Localization

It is known that cyclic dipeptides can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDMXAAEAVGGSK-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

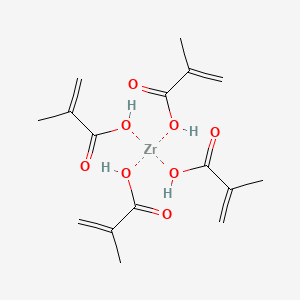

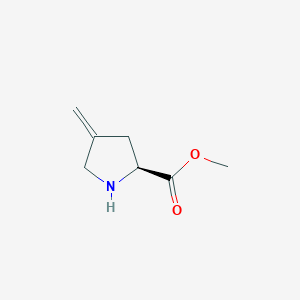

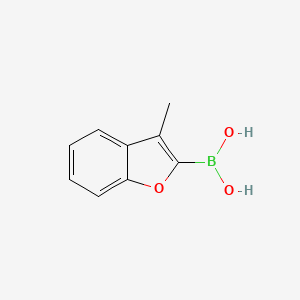

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)